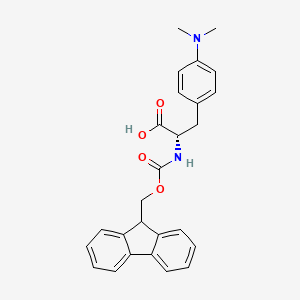

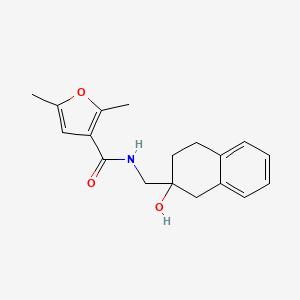

![molecular formula C20H24N4O3S2 B2558414 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide CAS No. 865592-38-7](/img/structure/B2558414.png)

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide is a chemical compound with the molecular formula C20H24N4O3S2 and a molecular weight of 432.561.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide. However, there are related compounds such as N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole that have been synthesized and evaluated for their pharmacological properties2.Molecular Structure Analysis

The molecular structure of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide consists of 20 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms1.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide.Physical And Chemical Properties Analysis

The physical and chemical properties of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide are not readily available. However, its molecular weight is known to be 432.561.Wissenschaftliche Forschungsanwendungen

Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, including derivatives similar to the compound , has shown potent activity in vitro. These compounds are potent selective class III agents, indicating potential in cardiac electrophysiological applications. They exhibit potency and efficacy in models of reentrant arrhythmias comparable to clinical trial compounds (Morgan et al., 1990).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized to study their effect as corrosion inhibitors against steel in acidic solutions. These compounds demonstrate high inhibition efficiencies, suggesting their utility in protecting materials against corrosion (Hu et al., 2016).

Enzyme Inhibition and Molecular Docking

Schiff bases derived from sulfamethoxazole and sulfisoxazole have shown inhibitory effects on several enzyme activities. Molecular docking studies have been performed to understand the interactions between these compounds and enzymes, offering insights into potential therapeutic applications (Alyar et al., 2019).

Microwave-mediated Synthesis

Efficient synthesis methods have been developed for benzothiazole- and benzimidazole-based heterocycles, demonstrating their potential for various biochemical applications. These methods allow for the construction of novel heterocyclic compounds with potential pharmacological activities (Darweesh et al., 2016).

Antimicrobial Agents

New benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity, targeting the DHPS enzyme. These compounds show promising antimicrobial properties against various strains of bacteria, highlighting their potential as novel antimicrobial agents (Azzam et al., 2022).

Safety And Hazards

There is no specific information available on the safety and hazards of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide.

Zukünftige Richtungen

The future directions for research on N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide are not clear due to the lack of available literature on this compound. Further research is needed to understand its synthesis, mechanism of action, and potential applications.

Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please consult a professional in the field or refer to a trusted scientific database.

Eigenschaften

IUPAC Name |

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S2/c1-5-24(6-2)29(26,27)16-10-11-17-18(13-16)28-20(21-17)22-19(25)14-8-7-9-15(12-14)23(3)4/h7-13H,5-6H2,1-4H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCZODBATSKEKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/no-structure.png)

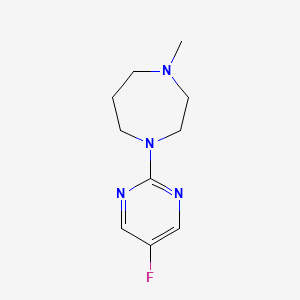

![6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2558334.png)

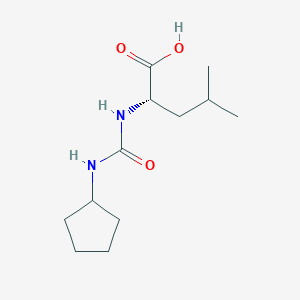

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2558335.png)

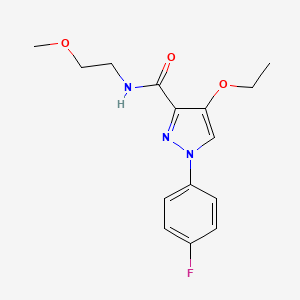

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2558340.png)

![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide](/img/structure/B2558353.png)

![Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2558354.png)